Cyclohexanecarbonitrile

Catalog No.
S592592
CAS No.
766-05-2
M.F
C7H11N
M. Wt
109.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanecarbonitrile

CAS Number

766-05-2

Product Name

Cyclohexanecarbonitrile

IUPAC Name

cyclohexanecarbonitrile

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

InChI

InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2

InChI Key

VBWIZSYFQSOUFQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C#N

Synonyms

Cyanocyclohexane; Cyclohexanecarboxylic Acid Nitrile; Cyclohexanenitrile; Cyclohexyl Cyanide; Hexahydrobenzonitrile; NSC 17557

Canonical SMILES

C1CCC(CC1)C#N

The exact mass of the compound Cyclohexanecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17557. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexanecarbonitrile (CAS: 766-05-2) is a cyclic aliphatic nitrile utilized as a specialized chemical intermediate, high-boiling polar aprotic solvent, and functional electrolyte additive . Structurally consisting of a cyclohexane ring bonded to a cyano group, it bridges the gap between lower aliphatic nitriles and aromatic nitriles. In industrial procurement, its value is primarily driven by its unique steric bulk, which dictates highly specific reaction pathways in amine synthesis, and its electrochemical stability, which provides critical passivation properties in advanced energy storage systems[1]. With a boiling point of approximately 176 °C, it also serves as a robust, non-aromatic solvent for high-temperature catalytic and polymerization workflows [2].

Research Fit

Selective hydrogenation to secondary amines
Stereocontrolled C-alkylation for quaternary centers
Biocatalytic amide synthesis substrate

Substituting cyclohexanecarbonitrile with simpler linear nitriles (e.g., acetonitrile, butyronitrile) or aromatic nitriles (e.g., benzonitrile) frequently compromises process outcomes. In catalytic hydrogenation, linear aliphatic nitriles default to forming tertiary amines under standard palladium catalysis, whereas the steric hindrance of the cyclohexane ring in this compound specifically arrests the reaction at the secondary amine stage[1]. In electrochemical applications, linear nitriles fail to adequately passivate aluminum current collectors or intercalate destructively into graphite anodes, whereas cyclohexanecarbonitrile forms a protective interface [2]. Furthermore, replacing it with benzonitrile in high-temperature solvent applications introduces aromatic reactivity, risking unwanted pi-stacking or competitive ring hydrogenation during sensitive catalytic steps [1].

Substitution Risk

Aliphatic nitrile mismatch

Common aliphatic nitriles may form tertiary amines under Pd/C, shifting the secondary amine outcome.

Aromatic nitrile mismatch

Aromatic nitriles can produce mixed amine profiles and require different catalyst conditions.

Selective Secondary Amine Hydrogenation

In standard palladium-on-carbon (10% Pd/C) catalyzed hydrogenation, the steric bulk of the cyclohexane ring fundamentally alters the reaction pathway. While linear primary aliphatic nitriles (e.g., decanenitrile) undergo complete conversion to tertiary amines (99% selectivity), cyclohexanecarbonitrile selectively arrests at the secondary amine (dicyclohexylmethylamine) with 93% selectivity under identical conditions (1 atm H2, 25–60 °C in cyclohexane) [1].

Evidence DimensionSecondary amine selectivity during Pd/C hydrogenation
Target Compound Data93% selectivity for secondary amine
Comparator Or BaselineLinear aliphatic nitriles (99% selectivity for tertiary amine)
Quantified DifferenceComplete shift in major product class (Secondary vs. Tertiary)
Conditions10% Pd/C, 1 atm H2, 25–60 °C, cyclohexane solvent

Allows manufacturers to synthesize sterically hindered secondary amines using standard, cost-effective Pd/C catalysts without requiring expensive rhodium alternatives.

Hydrogenation selectivity
Head-to-head
93% secondary amine Decanenitrile: tertiary amine; Benzonitrile: 89% conv., mixed
Supports secondary amine workflow fit
10% Pd/C, ambient H₂, 25°C

Aluminum Corrosion Inhibition in Li-ion Batteries

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a highly stable conductive salt but severely corrodes aluminum current collectors in standard carbonate solvents. Formulating electrolytes with cyclohexanecarbonitrile as the primary solvent (>50 wt%) significantly inhibits this aluminum corrosion [1]. Compared to linear nitriles like acetonitrile—which cause graphite anode incompatibility at low voltages—or standard EC/DMC blends, cyclohexanecarbonitrile provides both anodic stability and effective aluminum passivation[1].

Evidence DimensionAluminum current collector corrosion inhibition
Target Compound DataHigh inhibition (enables stable LiTFSI cycling)
Comparator Or BaselineLinear nitriles (acetonitrile) and EC/DMC carbonates (severe corrosion/incompatibility)
Quantified DifferenceExtended cycle life and stable high-voltage operation without severe Al dissolution
Conditions1M LiTFSI in Cyclohexanecarbonitrile vs. EC/DMC or Acetonitrile

Enables battery developers to utilize the thermal and electrochemical benefits of LiTFSI salts without degrading the aluminum current collector.

Boiling point advantage
Reported
ΔTb ≈ 72–74°C
Easier distillation removal
vs benzonitrile at atm. pressure

High-Temperature Solvent Stability

As a solvent or ligand in coordination chemistry and polymer synthesis, cyclohexanecarbonitrile offers a distinct thermal and electronic profile. With a boiling point of approximately 176 °C, it provides a significantly higher operating temperature window than lower aliphatic nitriles like acetonitrile (bp 82 °C) . Unlike benzonitrile (bp 191 °C), it lacks an aromatic ring, preventing unwanted pi-pi interactions or aromatic hydrogenation side-reactions during sensitive catalytic processes [1].

Evidence DimensionBoiling point and solvent inertness
Target Compound Databp ~176 °C, fully aliphatic
Comparator Or BaselineAcetonitrile (bp 82 °C) / Benzonitrile (aromatic, reactive)
Quantified Difference~94 °C higher boiling point than acetonitrile; lacks aromatic reactivity
ConditionsStandard atmospheric pressure solvent applications

Provides a thermally stable, non-aromatic polar aprotic environment for high-temperature polymerizations and organometallic templating.

Synthetic yield
Reported
85–90% from cyclohexanone
Scalable preparation context
Methyl carbazate method
Diastereoselective alkylation
Class-level
>90% de (Mg/Cu) Li counterion: low selectivity
Enables stereocontrol context
4-tert-butyl analog, low temp.
Nitrile hydratase discrimination
Class-level
trans ≫ cis conversion
Biocatalytic resolution context
R. equi A4, 30°C

Secondary Amine Synthesis

Ideal as a precursor for manufacturing dicyclohexylmethylamine and related sterically hindered secondary amines using standard Pd/C catalysts, avoiding the need for expensive rhodium-based systems [1].

Lithium-Ion Battery Electrolytes

Highly recommended as a primary solvent or co-solvent (>50 wt%) in LiTFSI-based electrolyte formulations to prevent aluminum current collector corrosion and improve high-voltage cycle life [2].

Organometallic Templating

Suitable as a coordinating solvent for the synthesis of transition metal complexes (e.g., Re(CO)3-templated structures) where a high boiling point and the absence of aromatic pi-interactions are required[1].

Specialty Polymerization Medium

Useful as a thermally stable, polar aprotic solvent for free-radical polymerizations that require elevated temperatures without the volatility risks associated with lower aliphatic nitriles .

Application Fit

Application
Selection Property
Validation Focus
Secondary amine synthesis
Hydrogenation selectivity profile
Secondary amine purity assessment
Stereocontrolled quaternary center construction
Alkylation diastereoselectivity context
Diastereomeric excess verification
Biocatalytic amide production
Nitrile hydratase substrate tolerance
trans/cis amide ratio monitoring

XLogP3

2.1

Melting Point

11.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

766-05-2

Wikipedia

Cyclohexanecarbonitrile

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